(3-Aminonaphthalen-1-yl)methanol
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Overview
Description
(3-Aminonaphthalen-1-yl)methanol is an organic compound characterized by the presence of an amino group attached to the third position of a naphthalene ring, with a methanol group attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminonaphthalen-1-yl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of naphthalene derivatives
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the nitro precursor is reduced in a continuous flow reactor. The subsequent functionalization with methanol can be achieved using automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or naphthoquinones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
(3-Aminonaphthalen-1-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (3-Aminonaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
- (1-Aminonaphthalen-2-yl)methanol
- (2-Aminonaphthalen-1-yl)methanol
- (4-Aminonaphthalen-1-yl)methanol
Comparison: (3-Aminonaphthalen-1-yl)methanol is unique due to the specific positioning of the amino and methanol groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6,13H,7,12H2 |
InChI Key |
LKABHNFTIKVHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)N |
Origin of Product |
United States |
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